[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid [4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid
Brand Name: Vulcanchem
CAS No.: 1365272-72-5
VCID: VC0036795
InChI: InChI=1S/C15H13FO2/c1-10-2-5-13(9-14(10)16)12-6-3-11(4-7-12)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18)
SMILES: CC1=C(C=C(C=C1)C2=CC=C(C=C2)CC(=O)O)F
Molecular Formula: C15H13FO2
Molecular Weight: 244.265

[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid

CAS No.: 1365272-72-5

Cat. No.: VC0036795

Molecular Formula: C15H13FO2

Molecular Weight: 244.265

* For research use only. Not for human or veterinary use.

[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid - 1365272-72-5

Specification

CAS No. 1365272-72-5
Molecular Formula C15H13FO2
Molecular Weight 244.265
IUPAC Name 2-[4-(3-fluoro-4-methylphenyl)phenyl]acetic acid
Standard InChI InChI=1S/C15H13FO2/c1-10-2-5-13(9-14(10)16)12-6-3-11(4-7-12)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18)
Standard InChI Key JLIYQKWGCTXJFB-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=CC=C(C=C2)CC(=O)O)F

Introduction

Chemical Identity and Structure

[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid is an organic compound characterized by a biphenyl core structure with specific functional group modifications. The compound's key identifiers and structural information are summarized in Table 1.

Table 1: Chemical Identity of [4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid

ParameterInformation
CAS Number1365272-72-5
Molecular FormulaC₁₅H₁₃FO₂
Molecular Weight244.26 g/mol
SMILES NotationCc1ccc(cc1F)c2ccc(cc2)CC(=O)O
InChIInChI=1S/C15H13FO2/c1-10-2-5-13(9-14(10)16)12-6-3-11(4-7-12)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18)
InChIKeyJLIYQKWGCTXJFB-UHFFFAOYSA-N

The structural features of this compound include a biphenyl system where one phenyl ring bears a fluorine atom at position 3 and a methyl group at position 4, while the other phenyl ring carries an acetic acid moiety at position 4. This specific arrangement of functional groups contributes to its chemical reactivity and potential applications .

The chemical structure consists of two connected benzene rings with the first ring containing a fluorine atom and methyl group in positions 3 and 4, respectively, while the second ring contains an acetic acid (-CH₂COOH) group at position 4. This combination of substituents creates a molecule with unique physicochemical properties .

Physical and Chemical Properties

Understanding the physical and chemical properties of [4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid is crucial for evaluating its potential applications and handling requirements. The available data on its properties are compiled in Table 2.

Table 2: Physical and Chemical Properties of [4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid

PropertyValue
Physical StateSolid (presumed based on similar structures)
Flash Point195.2±24.6 °C
Boiling Point399.2±30.0 °C at 760 mmHg
Density1.2±0.1 g/cm³
Vapor Pressure0.0±1.0 mmHg at 25°C
Polarizability26.5±0.5 10⁻²⁴cm³

The presence of the fluorine atom in the molecule influences its electronic properties and reactivity. Fluorine, being highly electronegative, withdraws electron density from the aromatic ring, potentially affecting the acidity of the carboxylic acid group. The methyl group, conversely, has an electron-donating effect that may partially counterbalance the electron-withdrawing nature of the fluorine substituent .

The carboxylic acid functional group imparts acidic properties to the molecule, allowing it to participate in various acid-base reactions. The compound is expected to have limited solubility in water but greater solubility in organic solvents such as ethanol, acetone, and dimethyl sulfoxide, which is typical for aromatic carboxylic acids with hydrophobic substituents .

Applications in Research and Industry

[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid has several potential applications across different scientific and industrial domains due to its unique structural features.

Pharmaceutical Research

The compound is primarily of interest in pharmaceutical research as:

  • A synthetic intermediate for the development of novel drug candidates

  • A building block for the preparation of more complex bioactive molecules

  • A potential pharmacophore with specific biological activities

The presence of fluorine in pharmaceutical compounds often enhances metabolic stability, lipophilicity, and binding selectivity to biological targets. These properties make fluorinated compounds particularly valuable in drug discovery programs .

Materials Science

In materials science, compounds with biphenyl structures like [4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid can serve as:

  • Building blocks for liquid crystal displays (LCDs)

  • Components in specialized polymers

  • Additives that modify the properties of materials

The rigid biphenyl core combined with the polar carboxylic acid group can contribute to interesting self-assembly behaviors in supramolecular chemistry applications.

Chemical Research

As a research tool, this compound may be used for:

  • Structure-activity relationship (SAR) studies

  • Reference compounds in analytical methods

  • Development of new synthetic methodologies

The specific arrangement of functional groups in [4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid makes it a valuable model compound for studying the effects of fluorine and methyl substituents on chemical reactivity and biological activity .

Safety AspectRecommendation
Storage ConditionsStore at -4°C (1-2 weeks), longer storage at -20°C (1-2 years)
Personal ProtectionProtective eyewear, clothing, mask, and gloves required
Skin ContactAvoid direct contact; rinse immediately with water if contact occurs
Waste DisposalStore waste separately and process through professional waste treatment
General Hazard LevelWarning (specific hazard statements not provided in search results)

Emergency Response

In case of emergencies involving [4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid:

  • If inhaled: Move person to fresh air and seek medical attention

  • Skin contact: Wash immediately with copious amounts of water while removing contaminated clothing

  • Eye contact: Flush with plenty of water for at least 15 minutes and seek medical attention

  • If swallowed: Rinse mouth with water and seek immediate medical attention

Emergency contact information should be readily available when handling this compound .

Analytical Characterization

Analytical methods for the characterization of [4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid include various spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural confirmation. For this compound, characteristic signals would be expected in both ¹H and ¹³C NMR spectra:

  • ¹H NMR would show signals for:

    • Methyl group (singlet, approximately δ 2.0-2.5 ppm)

    • Methylene group (-CH₂COOH, singlet, approximately δ 3.5-4.0 ppm)

    • Aromatic protons (complex pattern, δ 6.5-8.0 ppm)

    • Carboxylic acid proton (broad singlet, δ 10-13 ppm)

  • ¹³C NMR would display signals for:

    • Methyl carbon (approximately δ 15-20 ppm)

    • Methylene carbon (approximately δ 40-45 ppm)

    • Aromatic carbons (multiple signals, δ 110-150 ppm)

    • Carboxylic carbon (approximately δ 170-180 ppm)

Mass spectrometry would provide the molecular weight confirmation, with an expected molecular ion peak at m/z 244, corresponding to the molecular formula C₁₅H₁₃FO₂ .

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is suitable for purity determination, with detection typically performed using UV absorption at wavelengths characteristic for aromatic compounds (approximately 254-280 nm). Reverse-phase HPLC with a C18 column and a mobile phase consisting of acetonitrile/water mixtures with acid modifiers (such as formic acid or trifluoroacetic acid) would be appropriate for this compound .

Related Compounds and Comparative Analysis

[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid belongs to a broader family of substituted phenylacetic acids and fluorinated biphenyls. Examining related compounds provides context for understanding its properties and potential applications.

Structural Analogs

Several structural analogs can be identified in the chemical literature:

  • [3-(3-Fluoro-4-Methylphenyl)phenyl]acetic acid (CAS: 1355247-84-5) - A positional isomer with the acetic acid group on position 3 of the second phenyl ring rather than position 4

  • 2-(4-Fluoro-3-methylphenyl)acetic acid (CAS: 1000520-92-2) - A simpler analog lacking the second phenyl ring, with a molecular weight of 168.16 g/mol

  • Various other fluorinated phenylacetic acids with different substitution patterns, which share similar chemical reactivities but may differ in their physical properties and biological activities

Structure-Property Relationships

The position and nature of substituents on the biphenyl system significantly influence the compound's properties:

These structure-property relationships are important considerations when evaluating the potential applications of [4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid in comparison to its structural analogs .

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